

2-(3-Chlorophenoxy)ethylamine chemical structure and properties

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Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)ethylamine

CAS No.: 6488-00-2

Cat. No.: B1591147

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An In-Depth Technical Guide to 2-(3-Chlorophenoxy)ethylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Gemini Division

This document provides a comprehensive technical overview of **2-(3-Chlorophenoxy)ethylamine**, a key chemical intermediate. Moving beyond a simple data sheet, this guide synthesizes its chemical properties, plausible synthetic routes, and potential applications in the broader context of medicinal chemistry and organic synthesis, offering field-proven insights for the laboratory professional.

Core Chemical Identity and Structure

2-(3-Chlorophenoxy)ethylamine is an organic compound featuring a chlorophenoxy group linked via an ether bond to an ethylamine moiety. The meta-position of the chlorine atom on the phenyl ring is a defining structural characteristic that influences its electronic properties and steric profile, distinguishing it from its ortho and para isomers. This structure makes it a

valuable building block for introducing a specific substituted phenoxyethyl motif into larger, more complex molecules.

Below is a visualization of the molecule's two-dimensional structure.

Caption: 2D structure of **2-(3-Chlorophenoxy)ethylamine**.

Table 1: Chemical Identifiers

Identifier	Value	Source
Chemical Name	2-(3-chlorophenoxy)ethanamine	[1]
CAS Number	6488-00-2	[1]
Molecular Formula	C ₈ H ₁₀ ClNO	[1]
Molecular Weight	171.62 g/mol	[2]
InChI	InChI=1S/C8H10ClNO/c9-7-2-1-3-8(4-7)11-6-5-10/h1-4H,5-6,10H2	N/A
InChIKey	SKLZUIZCCAYHOB-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>C1=CC(=CC(=C1)Cl)OCCN</chem>	[1]
Synonyms	2-(3-chlorophenoxy)ethanamine	[1]

Physicochemical Properties

The physical state and solubility of **2-(3-Chlorophenoxy)ethylamine** are critical parameters for its handling, storage, and application in various reaction conditions. As an amine, it is basic and will react with acids to form salts, which often have significantly different solubility profiles (e.g., higher water solubility).

Table 2: Physicochemical Data

Property	Value	Notes
Physical State	Liquid	[1]
Water Solubility	4593.8 mg/L (Predicted)	Predicted value; likely higher for its hydrochloride salt form. [1]
pKa (Predicted)	-9.5-10.5	Typical for a primary alkylamine; the phenoxy group has a minor electronic effect.
LogP (Predicted)	1.8	Indicates moderate lipophilicity.

Synthesis and Manufacturing Insights

The synthesis of **2-(3-Chlorophenoxy)ethylamine** is not commonly detailed in primary literature but can be reliably achieved through established named reactions. The core challenge is the formation of the ether linkage and the installation of the primary amine, which must be done while preventing common side reactions like over-alkylation of the amine. Two robust strategies are presented here.

Strategy A: Williamson Ether Synthesis followed by Gabriel Synthesis

This is a highly reliable two-stage approach. The first stage forms the ether bond, and the second stage introduces the amine group using a protected nitrogen source (phthalimide) to prevent the formation of secondary and tertiary amine byproducts.

Caption: Synthetic workflow via Williamson-Gabriel synthesis.

Causality Behind Experimental Choices:

- Williamson Ether Synthesis: This classic S_N2 reaction is ideal for forming the ether linkage between a phenoxide and a primary alkyl halide.[3] Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the relatively acidic 3-chlorophenol, creating the nucleophilic phenoxide in situ.[4]

- Gabriel Synthesis: Direct reaction with 2-chloroethylamine would lead to a mixture of primary, secondary, and tertiary amines. The Gabriel synthesis elegantly circumvents this by using potassium phthalimide as a protected nitrogen nucleophile.[5] The phthalimide's nitrogen is significantly less nucleophilic after the initial alkylation, preventing further reaction.[1] The final deprotection step with hydrazine is effective for cleaving the imide to release the desired primary amine as a clean product.[5]

Detailed Experimental Protocol (Representative)

Part 1: Synthesis of N-[2-(3-chlorophenoxy)ethyl]phthalimide

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chlorophenol (1.0 eq) and anhydrous dimethylformamide (DMF).
- Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. DMF is a suitable polar aprotic solvent for S_N2 reactions.
- Stirring: Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium 3-chlorophenoxide.
- Alkylation: Add 2-bromo-N-phthaloyl ethylamine (1.05 eq) to the reaction mixture.
- Heating: Heat the mixture to 80 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The solid product will precipitate. Filter the precipitate, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Part 2: Synthesis of **2-(3-Chlorophenoxy)ethylamine**

- Setup: To a round-bottom flask, add the N-[2-(3-chlorophenoxy)ethyl]phthalimide (1.0 eq) from Part 1 and ethanol.

- Deprotection: Add hydrazine monohydrate (1.5 - 2.0 eq) to the suspension. Causality: Hydrazine acts as a nucleophile, attacking the carbonyls of the phthalimide group, leading to ring-opening and eventual release of the primary amine in a process known as the Ing-Manske procedure.[5]
- Reflux: Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
- Work-up: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to pH ~1-2. This protonates the product amine, making it water-soluble, while the phthalhydrazide remains as a solid.
- Purification: Filter off the phthalhydrazide precipitate and wash it with cold ethanol. Combine the filtrates and evaporate the solvent under reduced pressure. The residue is the hydrochloride salt of the product. To obtain the free base, dissolve the residue in water, basify with aqueous NaOH to pH >12, and extract with an organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product as an oil.

Applications and Pharmacological Context

While **2-(3-Chlorophenoxy)ethylamine** itself is not an end-product therapeutic, it is a valuable intermediate or building block. Its utility stems from its bifunctional nature: the primary amine allows for the formation of amides, sulfonamides, and secondary/tertiary amines, while the chlorophenoxy moiety provides a scaffold with specific steric and electronic properties.

Role as a Synthetic Intermediate: The primary application is in organic synthesis. It serves as a precursor for more complex molecules in various fields:

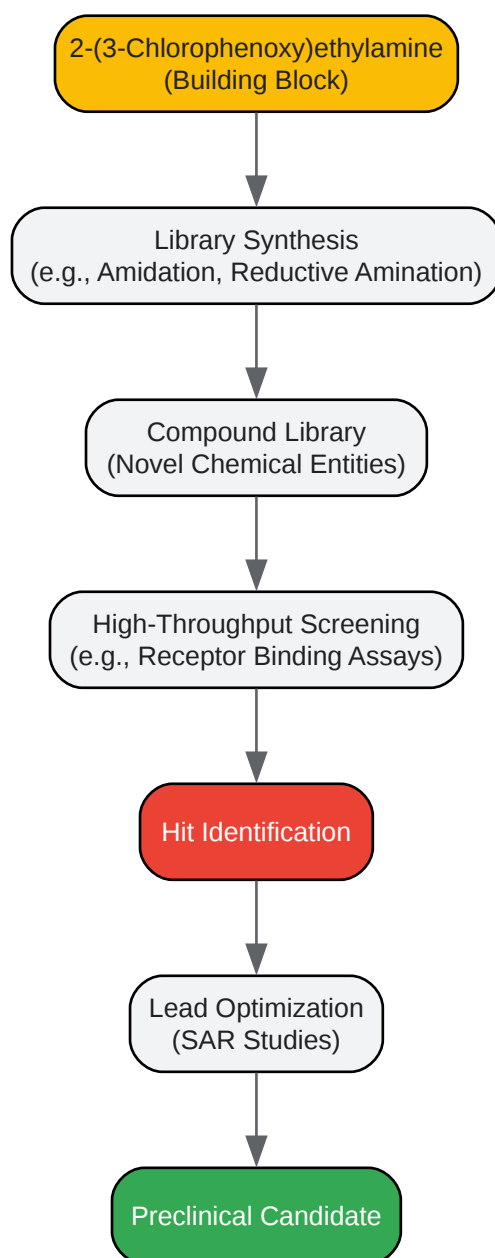
- Pharmaceuticals: Phenoxyethylamine scaffolds are present in numerous biologically active compounds. For instance, the related 2-(2-methoxyphenoxy)ethylamine is a key intermediate in the synthesis of the beta-blocker Carvedilol.[6]
- Agrochemicals: Chlorophenoxy derivatives, such as those derived from phenoxyacetic acid, are a well-known class of herbicides.[4] While this specific amine is not a herbicide, its structural motif is relevant to the agrochemical field.

- **Research Chemicals:** It is sold commercially as a building block for discovery chemistry libraries, enabling the rapid synthesis of novel compound series for biological screening.[1]

Potential in Medicinal Chemistry: Derivatives of structurally similar phenylethylamines have been extensively studied as ligands for various receptors, particularly dopamine receptors.

- **Dopamine Receptor Ligands:** Research on N-substituted 2-(hydroxyphenyl)ethylamine derivatives shows that modifications on the phenyl ring (including chloro- and fluoro-substitutions) and on the amine nitrogen can tune the affinity and selectivity for D1 and D2 dopamine receptor subtypes.[7]
- **Antiplasmodial Activity:** The 2-(3-chlorophenoxy) moiety has been incorporated into more complex quinoxaline structures which have demonstrated antiplasmodial (anti-malarial) activity, suggesting the fragment contributes favorably to binding in certain biological targets.

The logical flow for its use in a drug discovery program is visualized below.



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Caption: Role in a typical drug discovery pipeline.

Safety and Handling

2-(3-Chlorophenoxy)ethylamine and its isomers are classified as corrosive and must be handled with appropriate engineering controls and personal protective equipment (PPE). The primary hazards are severe skin burns and eye damage upon contact.

Table 3: GHS Hazard Information

Category	Code	Statement
Hazard Class	Skin Corrosion 1B	H314: Causes severe skin burns and eye damage.
Signal Word	Danger	N/A
Pictogram	GHS05 (Corrosion)	N/A

Self-Validating Protocol for Safe Handling:

- **Engineering Controls:** Always handle this chemical inside a certified chemical fume hood to avoid inhalation of any vapors. Ensure an eyewash station and safety shower are immediately accessible and tested regularly.
- **Personal Protective Equipment (PPE):**
 - **Eye/Face Protection:** Wear chemical safety goggles and a face shield.
 - **Skin Protection:** Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.
 - **Respiratory Protection:** Not typically required when used within a fume hood. If there is a risk of exposure outside of a hood, a respirator with an appropriate organic vapor cartridge is necessary.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids and strong oxidizing agents.
- **Spill & Disposal:** In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand). Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains.

Conclusion

2-(3-Chlorophenoxy)ethylamine is a foundational chemical intermediate whose value lies in its versatile bifunctional structure. While direct pharmacological applications are not prominent,

its role as a molecular building block in the synthesis of potential therapeutics, agrochemicals, and novel research compounds is well-established. A thorough understanding of its synthesis, particularly via robust methods like the Williamson-Gabriel pathway, and strict adherence to safety protocols are paramount for its effective and safe utilization in a research and development setting. This guide provides the necessary technical and practical framework for scientists to leverage this compound's synthetic potential.

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